molecular formula C10H11N3O4 B13898125 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

Katalognummer: B13898125
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: VLXPOBODXRBVJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is a biochemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzoimidazole ring, and dihydroxy-propionic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-benzoimidazole with a suitable dihydroxy-propionic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce halogenated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C10H11N3O4

Molekulargewicht

237.21 g/mol

IUPAC-Name

3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

InChI

InChI=1S/C10H11N3O4/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17)

InChI-Schlüssel

VLXPOBODXRBVJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.